molecular formula C6H8ClN B2991522 1-(Chloromethyl)cyclobutane-1-carbonitrile CAS No. 869224-45-3

1-(Chloromethyl)cyclobutane-1-carbonitrile

Cat. No.: B2991522
CAS No.: 869224-45-3
M. Wt: 129.59
InChI Key: QWXSUWMUUSDCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a carbonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)cyclobutane-1-carbonitrile can be synthesized through several methods, including:

  • Halogenation: Reacting cyclobutane-1-carbonitrile with chloromethyl chloride under controlled conditions.

  • Nucleophilic Substitution: Treating cyclobutane-1-carbonitrile with chloromethylating agents such as chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form chloromethyl ketones.

  • Reduction: The carbonitrile group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles like sodium cyanide or ammonia in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of chloromethyl ketones.

  • Reduction: Production of primary amines.

  • Substitution: Generation of various substituted cyclobutanes.

Scientific Research Applications

1-(Chloromethyl)cyclobutane-1-carbonitrile finds applications in several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity in drug discovery.

  • Medicine: Explored for its use in developing pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-(Chloromethyl)cyclobutane-1-carbonitrile is similar to other cyclobutane derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 1-(Chloromethyl)cyclopentane-1-carbonitrile

  • 1-(Chloromethyl)cyclohexane-1-carbonitrile

  • 1-(Chloromethyl)cyclopropane-1-carbonitrile

These compounds share the cycloalkane ring structure but differ in ring size and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(chloromethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN/c7-4-6(5-8)2-1-3-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSUWMUUSDCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.